

Technical Support Center: Managing High Thiosulfate Consumption in Hydrometallurgy

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Compound of Interest

Compound Name: *Thiosulfuric acid*

Cat. No.: *B1193926*

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This technical support center provides targeted troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering high thiosulfate consumption during hydrometallurgical experiments, particularly in the context of gold leaching.

Troubleshooting Guide

This section addresses common issues leading to excessive thiosulfate loss and provides systematic solutions.

Issue 1: Rapid Thiosulfate Depletion Early in the Leaching Process

Question: My thiosulfate concentration is dropping significantly within the first few hours of my experiment. What are the likely causes and how can I fix it?

Answer:

Rapid initial thiosulfate consumption is often linked to aggressive oxidation reactions. The primary culprits are typically excessive copper (II) concentration and/or high levels of dissolved oxygen.

Troubleshooting Steps:

- **Verify Copper (II) Concentration:** An excess of cupric ions acts as a strong oxidant for thiosulfate.[1][2] The optimal range is typically between 0.01 M and 0.1 M.[1] Concentrations above this can lead to accelerated thiosulfate degradation.[1]
- **Control Aeration/Oxygenation:** While oxygen is necessary for the overall leaching reaction, excessive aeration can drive the rapid oxidation of thiosulfate.[2] Consider reducing the aeration rate or using a controlled oxygen supply.
- **Check pH Levels:** Thiosulfate is most stable in a neutral to slightly alkaline environment, with an optimal pH range for leaching typically between 9 and 10.5.[1][2][3] Acidic conditions (pH < 6) will cause rapid decomposition of thiosulfate.[4]
- **Analyze Ore Mineralogy:** The presence of certain sulfide minerals like pyrite, chalcopyrite, and arsenopyrite can catalyze thiosulfate oxidation, leading to increased consumption.[2] If your ore contains these minerals, you may need to adjust other parameters to compensate.

Issue 2: High Thiosulfate Consumption Accompanied by Poor Gold Extraction

Question: I am consuming a large amount of thiosulfate, but my gold recovery rates are low. What is the likely cause of this inefficiency?

Answer:

This scenario often points to the formation of passivation layers on the gold surface or the degradation of thiosulfate into non-lixiviant species.

Troubleshooting Steps:

- **Optimize Reagent Ratios:** The ratio of ammonia to thiosulfate is critical. Ammonia helps to stabilize the copper (II) complex, minimizing direct thiosulfate oxidation and preventing the formation of passivation layers.[1][2] A high concentration of ammonia can reduce thiosulfate decomposition.[2]
- **Evaluate for Passivation:** Thiosulfate decomposition can produce elemental sulfur and other species that can coat the gold surface, preventing further leaching.[2][5] This can be exacerbated by localized pH drops or high concentrations of certain metal ions.

- **Consider Additives:** Certain additives can help to stabilize thiosulfate and improve leaching efficiency. For example, ammonium dihydrogen phosphate (ADP) has been shown to increase gold extraction while simultaneously reducing thiosulfate consumption.[1][6] Additives like EDTA can also stabilize the copper (II) ion, reducing its oxidative effect on thiosulfate.[7]
- **Review Stirring Rate:** Over-agitation can increase the decomposition of thiosulfate. An optimal stirring rate should be determined to ensure adequate mixing without excessive reagent degradation.[6]

Frequently Asked Questions (FAQs)

Q1: What is a typical range for thiosulfate consumption in gold leaching?

A1: Thiosulfate consumption can vary widely depending on the ore mineralogy and leaching conditions. While consumption below 10 kg/t of ore is desirable for the process to be competitive with cyanidation, it is often higher, sometimes exceeding 25 kg/t and in some cases, for copper-bearing ores, reaching as high as 165 kg/t .[2]

Q2: How does pH affect thiosulfate stability?

A2: The pH of the leach solution is a critical factor for thiosulfate stability. Thiosulfate is unstable in acidic conditions and decomposes rapidly. The optimal pH range for thiosulfate leaching is generally between 9 and 10.5 to ensure the stability of both the thiosulfate and the copper-ammonia complex.[1][2][3]

Q3: Can the order of reagent addition impact thiosulfate consumption?

A3: Yes, the order of reagent addition can be important. It is generally recommended to establish the correct pH with ammonia before adding copper and thiosulfate to ensure the stability of the copper-ammonia complex.

Q4: What are the main degradation products of thiosulfate and are they harmful to the process?

A4: Thiosulfate can decompose into various polythionates such as tetrathionate ($S_4O_6^{2-}$) and trithionate ($S_3O_6^{2-}$), as well as sulfite (SO_3^{2-}) and ultimately sulfate (SO_4^{2-}).[2] These

degradation products not only represent a loss of the active lixiviant but can also interfere with downstream gold recovery processes, such as resin adsorption.[2]

Q5: Are there alternatives to the copper-ammonia catalyst system to reduce thiosulfate consumption?

A5: Yes, research has explored replacing the traditional cupric-ammonia catalyst with other metals like nickel and cobalt-based catalysts.[2][8] These alternatives can reduce thiosulfate consumption by operating at a lower redox potential.[2][8]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on thiosulfate leaching.

Table 1: Effect of Reagent Concentration on Gold Extraction and Thiosulfate Consumption

Thiosulfate (M)	Copper (II) (M)	Ammonia (M)	Gold Extraction (%)	Thiosulfate Consumption (M)	Reference
0.5	0.1	1.0	87	0.37	[6]
0.5	0.025	0.5	~62	Not Specified	[6]
0.7	0.002	Not Specified	53.1	Accelerated > 0.002 M Cu	[9]
0.18	0.020	1.0	Not Specified	Not Specified	[10]

Table 2: Influence of pH on Gold Leaching and Thiosulfate Stability

pH Range	Observation	Reference
9 - 10.5	Optimal for stability of thiosulfate and copper-ammonia complex.	[1][2]
9 - 10	Preferred range to simultaneously stabilize thiosulfate and the copper-ammonia complex.	[2]
< 6	Rapid decomposition of thiosulfate.	[4]
6.0 - 12.0	Range where the gold thiosulfate complex is stable.	[3][4]

Table 3: Impact of Additives on Thiosulfate Consumption and Gold Extraction

Additive (0.1 M)	Gold Extraction (%)	Thiosulfate Consumption (M)	Change in Au Extraction	Change in Thiosulfate Consumption	Reference
None	87	0.37	-	-	[6]
ADP	91	0.30	+4%	-0.07 M	[6]
EDTA	~80	0.25	-7%	-0.12 M	[6]

Experimental Protocols

Protocol 1: Determination of Thiosulfate Concentration by Iodometric Titration

This protocol outlines a standard method for determining the concentration of thiosulfate in a leach solution. This method is susceptible to interferences from other reducing or oxidizing species in the leach solution, so proper sample preparation is key.

Materials:

- Burette (50 mL)
- Erlenmeyer flask (250 mL)
- Pipettes
- Standardized iodine solution (e.g., 0.1 N)
- Starch indicator solution (1%)
- Deionized water
- Sample of leach solution

Procedure:

- Sample Preparation: Pipette a known volume (e.g., 10 mL) of the filtered leach solution into a 250 mL Erlenmeyer flask. Dilute with approximately 100 mL of deionized water.
- Titration:
 - Fill the burette with the standardized sodium thiosulfate solution.
 - Slowly add the thiosulfate solution to the flask while constantly swirling. The initial brown color of the iodine solution will begin to fade.
 - When the solution becomes a pale yellow, add 2-3 mL of the starch indicator solution. The solution will turn a deep blue/black color.[\[11\]](#)
 - Continue adding the thiosulfate solution dropwise until the blue color disappears completely. This is the endpoint.[\[11\]](#)[\[12\]](#)
- Calculation: Record the volume of thiosulfate solution used. The concentration of thiosulfate in the original sample can be calculated using the titration formula:

- $M_1V_1 = M_2V_2$ (where M and V are the molarity and volume of the iodine and thiosulfate solutions, respectively).

Troubleshooting:

- Fading endpoint: If the blue color returns after the endpoint is reached, it may be due to the presence of copper (I) iodide complexes which slowly release iodine.[\[13\]](#) The addition of potassium thiocyanate just before the endpoint can help to mitigate this.[\[13\]](#)
- Inaccurate results: Ensure the starch solution is freshly prepared as it can degrade over time.[\[11\]](#)

Protocol 2: Determination of Gold Concentration by Atomic Absorption Spectrometry (AAS)

This protocol provides a general procedure for analyzing gold concentration in a pregnant leach solution. The matrix of the leach solution can affect the accuracy of AAS, so matrix-matched standards are recommended.

Materials:

- Atomic Absorption Spectrometer with a gold hollow cathode lamp.
- Volumetric flasks
- Pipettes
- Gold standard solutions
- Leach solution sample
- Deionized water
- Aqua regia (3:1 mixture of concentrated HCl and HNO₃) for digestion if analyzing solid samples.
- Organic solvent (e.g., DIBK/Aliquat 336) for extraction.[\[3\]](#)

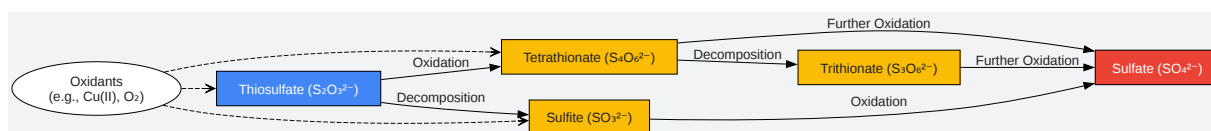
Procedure:

- Sample Preparation (Liquid Sample):
 - Filter the leach solution to remove any suspended solids.
 - Dilute the sample with deionized water to a concentration within the linear working range of the AAS instrument.
- Sample Preparation (Solid Sample):
 - A known weight of the solid sample is digested in aqua regia.[\[3\]](#)
 - The digested sample is cooled, diluted, and filtered.
 - Gold is then extracted from the aqueous solution into an organic solvent.[\[3\]](#)
- Instrument Calibration:
 - Prepare a series of gold standard solutions of known concentrations. It is best practice to match the matrix of the standards to the sample matrix as closely as possible to account for any interferences.
 - Aspirate the standards into the AAS and generate a calibration curve.
- Sample Measurement:
 - Aspirate the prepared sample solution (or the organic extract) into the AAS.
 - The instrument will measure the absorbance of gold and calculate the concentration based on the calibration curve.[\[6\]](#)
- Calculation: The concentration of gold in the original sample is calculated by accounting for any dilution or concentration steps during sample preparation.

Mitigating Matrix Effects:

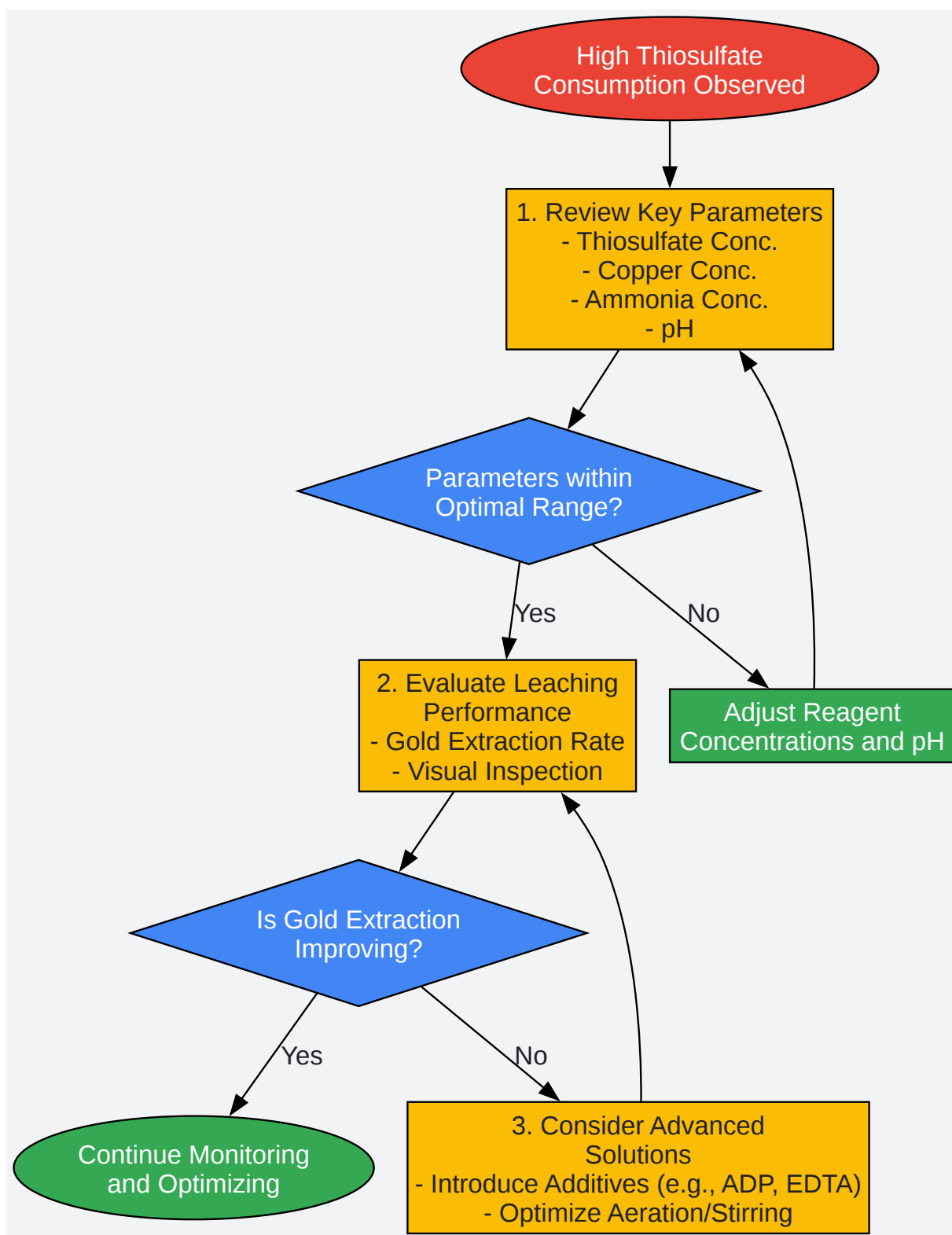
- **Matrix Matching:** Prepare calibration standards in a solution that mimics the composition of the leach solution (e.g., similar concentrations of thiosulfate, copper, and ammonia).
- **Standard Additions:** This method can be used to compensate for matrix effects by adding known amounts of the analyte to the sample.
- **Solvent Extraction:** Extracting the gold into an organic solvent can separate it from interfering species in the aqueous matrix.[3]

Visualizations



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Caption: Simplified chemical pathways of thiosulfate degradation.



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Caption: Troubleshooting workflow for high thiosulfate consumption.

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